5-Fluoro-2-methylbenzyl alcohol
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Overview
Description
5-Fluoro-2-methylbenzyl alcohol is a chemical compound with the molecular formula C8H9FO . It is also known by other names such as (5-fluoro-2-methylphenyl)methanol and Benzenemethanol,5-fluoro-2-methyl- . The compound has a molecular weight of 140.15 g/mol .
Molecular Structure Analysis
The InChI representation of 5-Fluoro-2-methylbenzyl alcohol isInChI=1S/C8H9FO/c1-6-2-3-8 (9)4-7 (6)5-10/h2-4,10H,5H2,1H3
. The Canonical SMILES representation is CC1=C (C=C (C=C1)F)CO
. Physical And Chemical Properties Analysis
The compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 140.063743068 g/mol . The Topological Polar Surface Area is 20.2 Ų .Scientific Research Applications
1. Cancer Treatment
5-Fluoro-2-methylbenzyl alcohol has been utilized in the development of prodrugs for cancer treatment, specifically hepatocellular carcinoma. A study reported a series of novel O-(substituted benzyl) phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine, with one identified as a liver-targeted lead compound showing efficacy in inhibiting tumor growth in a mouse xenograft model (Peng et al., 2016).
2. Chemical Synthesis
Research in chemical synthesis has explored the process of preparing derivatives of 5-fluoro-2-methylbenzyl alcohol for various applications. One study described the preparation of 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-indenyl-3-acetic acid through a series of chemical reactions (Charney & Al, 1966).
3. Insecticidal Activity
The compound has been investigated for its role in enhancing insecticidal activity. A study on 3-[(alkoxyimino)methyl] benzyl esters, where a fluorine atom was introduced in the benzyl moiety, revealed an increase in activity against certain insects (Beddie, Farnham, & Khambay, 1995).
4. Alcohol Oxidation
5-Fluoro-2-methylbenzyl alcohol has been part of a study on aerobic alcohol oxidation. The research introduced 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) for organocatalytic aerobic alcohol oxidation, demonstrating a broad scope under mild conditions (Shibuya et al., 2011).
5. Polymerization and Material Science
The compound has been involved in studies on polymerization, such as the transformation of benzyl alcohol into poly(phenylenemethylene) in anhydrous hydrogen fluoride, with potential industrial applications (Banks, François, & Preston, 1992).
6. Photostability in Fluorescence
In fluorescence applications, derivatives of 5-fluoro-2-methylbenzyl alcohol have been used to enhance the photostability of cyanine fluorophores. This application is crucial for long-lived, nonblinking fluorescence emission in various scientific fields (Altman et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(5-fluoro-2-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCPHVQJFWNFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379117 |
Source
|
Record name | 5-Fluoro-2-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methylbenzyl alcohol | |
CAS RN |
22062-54-0 |
Source
|
Record name | 5-Fluoro-2-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 22062-54-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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